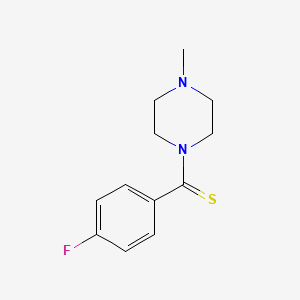

1-(4-FLUOROBENZENECARBOTHIOYL)-4-METHYLPIPERAZINE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-FLUOROBENZENECARBOTHIOYL)-4-METHYLPIPERAZINE is an organic compound that features a piperazine ring substituted with a 4-fluorobenzenecarbothioyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROBENZENECARBOTHIOYL)-4-METHYLPIPERAZINE typically involves the reaction of 4-fluorobenzenecarbothioyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROBENZENECARBOTHIOYL)-4-METHYLPIPERAZINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioyl group to a thiol or a sulfide.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1-(4-FLUOROBENZENECARBOTHIOYL)-4-METHYLPIPERAZINE has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROBENZENECARBOTHIOYL)-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

1-(4-FLUOROBENZENECARBOTHIOYL)-4-(4-FLUOROPHENYL)PIPERAZINE: This compound has an additional fluorophenyl group, which may alter its chemical and biological properties.

4-FLUOROBENZENECARBOTHIOYL CHLORIDE: This is a precursor used in the synthesis of 1-(4-FLUOROBENZENECARBOTHIOYL)-4-METHYLPIPERAZINE.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a piperazine ring with a fluorobenzenecarbothioyl group makes it a valuable compound for various applications in research and industry.

Biological Activity

1-(4-Fluorobenzenecarbothioyl)-4-methylpiperazine is a chemical compound of interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources.

- IUPAC Name : this compound

- Molecular Formula : C12H14F2N2S

- Molecular Weight : 256.32 g/mol

- CAS Number : 56743-03-4

Structure

The compound features a piperazine ring substituted with a 4-fluorobenzenecarbothioyl group, which is hypothesized to contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that derivatives of piperazine, including compounds similar to this compound, exhibit significant anticancer activities. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.

- Case Study : A study evaluated the anticancer potential of piperazine derivatives and found that modifications at the aromatic ring significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The presence of electron-withdrawing groups like fluorine was noted to increase activity due to better interaction with biological targets .

Antimicrobial Activity

Piperazine derivatives are also known for their antimicrobial properties. The incorporation of the fluorobenzene moiety is believed to enhance the lipophilicity of the compound, facilitating membrane penetration and increasing antimicrobial efficacy.

- Research Findings : In vitro studies demonstrated that compounds with similar structures exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Neuropharmacological Effects

The piperazine scaffold is associated with various neuropharmacological activities, including anxiolytic and antidepressant effects. Research indicates that modifications on the piperazine ring can significantly impact these activities.

- Clinical Relevance : A derivative with a similar structure was tested in animal models for its anxiolytic properties, showing promise in reducing anxiety-like behaviors in rodents .

Data Table of Biological Activities

The mechanisms by which this compound exerts its biological effects are under investigation but may include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit proteases involved in cancer progression.

- Membrane Disruption : Enhanced lipophilicity allows for better penetration into microbial membranes.

- Receptor Modulation : Interaction with neurotransmitter receptors could mediate neuropharmacological effects.

Properties

IUPAC Name |

(4-fluorophenyl)-(4-methylpiperazin-1-yl)methanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2S/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZCEULLYLTHGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=S)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.